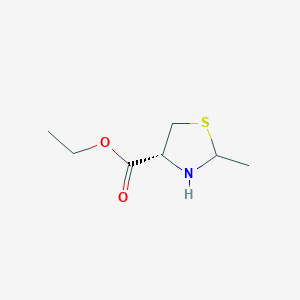

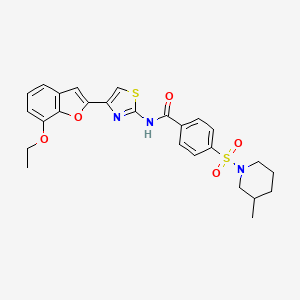

1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride, commonly known as BPC 157, is a synthetic peptide composed of 15 amino acids with a molecular weight of 2,814. BPC 157 is a peptide derived from the human gastric juice and has become increasingly popular for its therapeutic potentials. It has been studied for its anti-inflammatory, anti-ulcerogenic, anti-diarrheal, and regenerative effects. BPC 157 has been extensively studied in pre-clinical and clinical trials and has shown promising results in the treatment of various diseases, such as inflammatory bowel disease, multiple sclerosis, and Crohn’s disease.

科学的研究の応用

Electro-Fenton Degradation of Antimicrobials

The study on the Electro-Fenton degradation process focuses on antimicrobials like triclosan and triclocarban, which have structural similarities to the compound . This research illustrates the effectiveness of advanced oxidation processes in degrading environmental contaminants and suggests a potential area of application for similar urea derivatives in environmental science and pollution control (Sirés et al., 2007).

Anticancer Activity

Another study explores 1-Aryl-3-(2-chloroethyl) ureas and their potential as anticancer agents. This research indicates that certain urea derivatives can exhibit cytotoxicity against human adenocarcinoma cells, suggesting that similar compounds might have applications in cancer research and therapy (Gaudreault et al., 1988).

Complexation and Self-Assembly

The complexation of stilbene derivatives with cyclodextrin and the self-assembly of molecular devices demonstrate the potential of urea derivatives in forming complexes that can be used in molecular devices, indicating applications in materials science and nanotechnology (Lock et al., 2004).

Solubility Improvement in Drug Delivery

Improving the physicochemical properties of poorly water-soluble drugs through complex formation showcases the application of urea derivatives in pharmaceuticals, particularly in enhancing drug solubility and bioavailability, which is crucial for effective drug delivery (Itoh et al., 2003).

Bacteriostatic Agents

Research into benzyloxyamines and their conversion into urea and thiourea derivatives for potential use as bacteriostats highlights another significant application of urea derivatives in developing new antimicrobial agents (McKay et al., 1960).

作用機序

Target of Action

NAcM-OPT HCl, also known as 1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride, is a specific, reversible small molecule inhibitor . The primary target of this compound is the N-Acetyl-UBE2M interaction with DCN1 . DCN1 (Defective in Cullin Neddylation 1) is a protein that plays a crucial role in the neddylation process, which involves the addition of the ubiquitin-like protein NEDD8 to a target protein .

Mode of Action

NAcM-OPT HCl interacts with its target by inhibiting the interaction between DCN1 and UBE2M . This interaction is critical for the neddylation process, a post-translational modification that regulates the activity of cullin-RING ligases (CRLs), a family of ubiquitin ligases . By inhibiting this interaction, NAcM-OPT HCl disrupts the neddylation process .

Biochemical Pathways

The inhibition of the DCN1-UBE2M interaction by NAcM-OPT HCl affects the NEDD8/CUL pathway . This pathway is involved in the regulation of protein degradation, cell cycle progression, and signal transduction . Disruption of this pathway can lead to the accumulation of CRL substrates, affecting various downstream cellular processes .

Pharmacokinetics

This suggests that the compound can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted .

Result of Action

The inhibition of the DCN1-UBE2M interaction by NAcM-OPT HCl leads to the suppression of the neddylation process . This can result in the accumulation of CRL substrates, potentially leading to changes in cell cycle progression, signal transduction, and protein degradation . It has also been noted that NAcM-OPT HCl can suppress the anchorage-independent growth of a cell line with DCN1 amplification .

Action Environment

The action, efficacy, and stability of NAcM-OPT HCl can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -80/-20 degrees Celsius . Furthermore, the compound’s efficacy could potentially be influenced by the presence of other molecules or proteins in the cellular environment that may interact with DCN1 or UBE2M . .

特性

IUPAC Name |

1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2N3O.ClH/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19;/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYSTAUKIBWFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2762181.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)

![2-(Isopropylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2762190.png)

![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2762193.png)

![1-(2-Thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2762196.png)

![2-[(2-Chloroacetyl)-methylamino]-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B2762197.png)